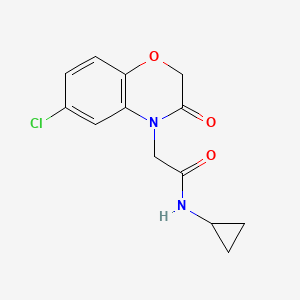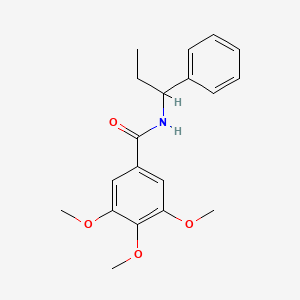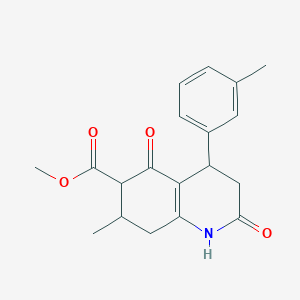
2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-cyclopropylacetamide
Overview
Description
2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-cyclopropylacetamide, commonly known as CYC116, is a small molecule inhibitor of Aurora kinase. Aurora kinase is a family of serine/threonine kinases that play an important role in cell division and mitosis. CYC116 inhibits the activity of Aurora kinase, leading to cell cycle arrest and apoptosis.
Mechanism of Action
CYC116 inhibits the activity of Aurora kinase, which is involved in the regulation of mitosis. Aurora kinase is required for proper spindle formation and chromosome segregation during cell division. Inhibition of Aurora kinase leads to cell cycle arrest and apoptosis. CYC116 has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
CYC116 has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition to inducing cell cycle arrest and apoptosis, CYC116 also inhibits angiogenesis and metastasis. CYC116 has been shown to decrease the expression of vascular endothelial growth factor (VEGF) and inhibit the formation of new blood vessels. CYC116 also inhibits the migration and invasion of cancer cells, which are important steps in the metastatic process.
Advantages and Limitations for Lab Experiments
CYC116 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. CYC116 has shown potent antitumor activity in preclinical studies, making it a promising candidate for further development. However, there are also limitations to using CYC116 in lab experiments. It has been shown to have off-target effects on other kinases, which may limit its specificity. In addition, the optimal dosage and treatment schedule for CYC116 may vary depending on the type of cancer and the stage of the disease.
Future Directions
There are several future directions for research on CYC116. One area of focus is the development of combination therapies that include CYC116 and other anticancer drugs. CYC116 has been shown to have synergistic effects with other drugs, and combination therapies may improve the efficacy of treatment. Another area of focus is the identification of biomarkers that can predict response to CYC116. Biomarkers may help identify patients who are most likely to benefit from CYC116 treatment. Finally, further research is needed to optimize the dosage and treatment schedule for CYC116 in different types of cancer.
Scientific Research Applications
CYC116 has been extensively studied for its potential as an anticancer drug. Aurora kinase is overexpressed in many types of cancer, and inhibition of Aurora kinase has been shown to induce cell death in cancer cells. CYC116 has been tested in preclinical models of various cancers, including leukemia, lymphoma, and solid tumors. In these studies, CYC116 showed potent antitumor activity and synergistic effects with other anticancer drugs. CYC116 is currently in clinical trials for the treatment of solid tumors, including breast, ovarian, and lung cancer.
properties
IUPAC Name |
2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c14-8-1-4-11-10(5-8)16(13(18)7-19-11)6-12(17)15-9-2-3-9/h1,4-5,9H,2-3,6-7H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEVZPCWXQCXSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C(=O)COC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49815987 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-ethyl-4-hydroxy-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b]-1,6-naphthyridin-2(1H)-one](/img/structure/B4420254.png)
![4-{[(3-methylquinoxalin-2-yl)thio]methyl}-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B4420271.png)
![N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B4420277.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B4420284.png)
![methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate hydrochloride](/img/structure/B4420292.png)

![4-methyl-N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]benzenesulfonamide](/img/structure/B4420315.png)
![N-[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-2-phenylacetamide](/img/structure/B4420321.png)
![N-[4-(1H-imidazol-1-ylmethyl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4420330.png)

![1-methyl-N-[(3-methyl-2-thienyl)methyl]-1H-tetrazol-5-amine](/img/structure/B4420344.png)


![4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B4420361.png)